Reduced Lipophilic Risk vs. Linear Pentyl Analog
The target compound exhibits a computed LogP of 2.78, which is 0.14 log units lower than that of the linear pentyl analog N‑(1‑(pyridin‑3‑yl)ethyl)pentan‑1‑amine (LogP = 2.92) [REFS‑1][REFS‑2]. A reduction of ~0.15 LogP units can translate into a meaningful improvement in aqueous solubility and a decreased risk of phospholipidosis and hERG channel blockade, while maintaining sufficient lipophilicity for passive membrane permeation [REFS‑1].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.78 (ChemScene computational prediction) |
| Comparator Or Baseline | N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine (CAS 1019587-16-6): LogP = 2.92 |
| Quantified Difference | ΔLogP = -0.14 (target lower) |
| Conditions | Computational LogP estimates provided on vendor datasheets using identical algorithms; experimental validation pending. |
Why This Matters
A lower LogP within the optimal range (2–3) reduces non-specific binding and metabolic clearance, directly improving the developability profile of lead compounds.
